1(2H)-Pyrimidinebutanamine, tetrahydro-
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Overview
Description
Tetrahydropyran (THP) is an organic compound consisting of a saturated six-membered ring containing five carbon atoms and one oxygen atom . It’s a colourless volatile liquid . Tetrahydrophthalic anhydride is another organic compound with the formula C6H8C2O3 . It exists as two isomers, this article being focused on the more common cis isomer .
Synthesis Analysis
The synthesis of tetrahydropyran is typically achieved by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Tetrahydrophthalic anhydride, the cis isomer, is prepared by the Diels-Alder reaction of butadiene and maleic anhydride .Molecular Structure Analysis
In the gas phase, tetrahydropyran exists in its lowest energy Cs symmetry chair conformation .Chemical Reactions Analysis
Tetrahydropyran reacts with 3,4-dihydropyran to give 2-tetrahydropyranyl ethers . These ethers are resilient to a variety of reactions .Physical And Chemical Properties Analysis
Tetrahydropyran is a colourless volatile liquid . Tetrahydrophthalic anhydride is a white solid that is soluble in organic solvents .Mechanism of Action
Safety and Hazards
Future Directions
Biocatalytic imine reduction has been a topic of intense research by the artificial metalloenzyme community in recent years . Artificial constructs, together with natural enzymes, have been engineered to produce chiral amines with high enantioselectivity . This review examines the design of the main classes of artificial imine reductases reported thus far and summarises approaches to enhancing their catalytic performance using complementary methods .
Properties
IUPAC Name |
4-(1,3-diazinan-1-yl)butan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19N3/c9-4-1-2-6-11-7-3-5-10-8-11/h10H,1-9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZIUYPHPZLFPIH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCN(C1)CCCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40450363 |
Source
|
Record name | 1(2H)-Pyrimidinebutanamine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73453-98-2 |
Source
|
Record name | 1(2H)-Pyrimidinebutanamine, tetrahydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40450363 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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